molecular formula C23H26N2O3 B14933099 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B14933099
M. Wt: 378.5 g/mol
InChI Key: IUYBOQZUFTXZTA-UHFFFAOYSA-N
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Description

The compound N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide (hereafter referred to as the "target compound") is a synthetic indole derivative characterized by a tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group at the 4-position. The indole core is methylated at the 1-position and functionalized with a carboxamide group at the 3-position, linked via a methylene bridge to the oxane ring.

Key physicochemical properties (based on the closest analog, N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-2-carboxamide from ) include:

  • Molecular formula: C₂₃H₂₆N₂O₃
  • Molecular weight: 378.47 g/mol
  • logP: 4.18 (indicating moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 1/4, suggesting moderate solubility .

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C23H26N2O3/c1-25-15-20(19-5-3-4-6-21(19)25)22(26)24-16-23(11-13-28-14-12-23)17-7-9-18(27-2)10-8-17/h3-10,15H,11-14,16H2,1-2H3,(H,24,26)

InChI Key

IUYBOQZUFTXZTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxyphenyl group can be introduced through electrophilic substitution reactions, while the oxan-4-yl moiety can be added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxamide can produce an amine derivative .

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several indole-based carboxamides, which differ in substitution patterns, heterocyclic systems, and biological activities. Below is a comparative analysis:

Structural Analogues

Compound Name Key Features Molecular Weight (g/mol) logP Bioactivity/Application Reference
N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-2-carboxamide Oxane ring, 4-methoxyphenyl, indole-2-carboxamide 378.47 4.18 Not reported (structural analog)
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1H-indole-3-carboxamide Indole-3-carboxamide, pyridinone substituent, piperidine-ethyl chain 301 ([M+H]⁺) ~3.5* Kinase inhibition (implied by synthesis)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole core, hydrazine hydrobromide, tetrahydroazepine ~400 (estimated) ~2.5* Cardioprotective (superior to Levocarnitine)
4-Methoxyindole-3-carboxaldehyde Indole-3-carboxaldehyde, methoxy group 175.18 1.82 Antioxidant intermediate
N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide Oxane ring, thiophene-2-carboxamide 356.44 (estimated) ~3.8* Not reported

*Estimated from structural analogs.

Key Structural and Functional Differences

Indole Substitution Position :

  • The target compound’s indole-3-carboxamide group distinguishes it from ’s indole-2-carboxamide analog. Positional isomerism affects electronic properties and binding interactions (e.g., indole-3-carboxamides often target kinase domains) .
  • The methyl group at the indole 1-position enhances metabolic stability by blocking N-demethylation pathways .

Thiazole- and pyridinone-containing analogs () exhibit distinct bioactivities (e.g., kinase inhibition vs. cardioprotection) due to heterocycle-specific interactions .

Physicochemical Properties: The target compound’s higher logP (4.18 vs. 1.82 for 4-methoxyindole-3-carboxaldehyde) suggests greater membrane permeability but lower aqueous solubility .

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